4-Fluoro-2-nitrobenzotrifluoride
Overview
Description
4-Fluoro-2-nitrobenzotrifluoride is an organic compound with the molecular formula C7H3F4NO2 It is a fluorinated aromatic compound that features both a nitro group and a trifluoromethyl group attached to a benzene ring
Mechanism of Action
Target of Action
4-Fluoro-2-nitrobenzotrifluoride is primarily used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) . It is particularly important for the synthesis of vasokinetic kinin antagonists, which are used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .
Mode of Action
The mode of action of this compound is primarily through its role as a synthetic intermediate. It is used in the nitration of 3-fluorobenzotrifluoride, a process that is fast and highly exothermic . This reaction is part of the synthesis of various pharmaceutical compounds.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of the final pharmaceutical compounds. As an intermediate, it plays a crucial role in the formation of these compounds, influencing their structure and, consequently, their biological activity .
Pharmacokinetics
As a synthetic intermediate, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are less relevant than those of the final pharmaceutical compounds it helps to produce. Its impact on bioavailability would be indirect, through its influence on the structure and properties of these compounds .
Result of Action
Its primary role is in the formation of these compounds, and any effects would be a result of the action of these final products .
Action Environment
The action of this compound is influenced by various environmental factors during its synthesis. For example, the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature can all affect the reaction performance . These factors need to be carefully controlled to ensure optimal conditions for the synthesis process .
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules
Cellular Effects
Given its use in proteomics research , it may influence cell function by interacting with proteins and other cellular components
Molecular Mechanism
It is synthesized through the nitration of 3-fluorobenzotrifluoride
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitrobenzotrifluoride typically involves the nitration of 3-fluorobenzotrifluoride. This process is carried out using a mixed acid as a nitrating agent, which includes concentrated nitric acid and concentrated sulfuric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to ensure safety and efficiency .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using continuous-flow millireactor systems. These systems offer better control over reaction conditions, improved mass and heat transfer rates, and higher process efficiency compared to traditional batch reactors . The continuous-flow synthesis strategy is beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-nitrobenzotrifluoride undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Reduction: 4-Fluoro-2-aminobenzotrifluoride.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
4-Fluoro-2-nitrobenzotrifluoride is widely used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is particularly important in the development of drugs with antibacterial, anti-inflammatory, and analgesic properties . Additionally, it is used in the synthesis of vasokinetic kinin antagonists, which are used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .
Comparison with Similar Compounds
- 4-Fluoro-3-nitrobenzotrifluoride
- 5-Fluoro-2-nitrobenzotrifluoride
Comparison: 4-Fluoro-2-nitrobenzotrifluoride is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
4-fluoro-2-nitro-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-1-2-5(7(9,10)11)6(3-4)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWITRIDDKRWBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469362 | |
Record name | 4-Fluoro-2-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182289-81-2 | |
Record name | 4-Fluoro-2-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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